molecular formula C10H14ClNO3 B1302518 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride CAS No. 99075-94-2

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride

Cat. No.: B1302518
CAS No.: 99075-94-2
M. Wt: 231.67 g/mol
InChI Key: JIFIUBMCRAITEI-UHFFFAOYSA-N
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Description

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride (CAS: 2380-84-9) is a hydrochloride salt featuring a benzo[1,3]dioxole (methylenedioxyphenyl) group linked to an ethanolamine moiety. Its molecular formula is C₁₀H₁₂ClNO₃, with a molecular weight of 229.66 g/mol.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c12-4-3-11-6-8-1-2-9-10(5-8)14-7-13-9;/h1-2,5,11-12H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFIUBMCRAITEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Benzodioxol-5-ylmethanol is a common precursor, synthesized or commercially available.
  • Aminoethanol or its derivatives serve as the nucleophile or amine source.
  • Hydrochloric acid or HCl gas is used to form the hydrochloride salt.

Synthetic Route Example

A representative synthetic route involves the following steps:

Step Description Conditions Notes
1 Activation of benzodioxol-5-ylmethanol Conversion to a suitable leaving group (e.g., halide or tosylate) Facilitates nucleophilic substitution
2 Nucleophilic substitution with aminoethanol Reaction in polar aprotic solvent (e.g., ethyl acetate, tetrahydrofuran) at controlled temperature (0–25°C) Slow addition to control temperature and avoid side reactions
3 Purification of free base Extraction and concentration under reduced pressure Organic solvents such as ethyl acetate and toluene used for washing and precipitation
4 Formation of hydrochloride salt Addition of aqueous HCl or HCl in ethyl acetate at low temperature (below 15°C) Controlled addition to maintain temperature and avoid decomposition
5 Isolation and drying Filtration, washing with toluene, drying under vacuum at 40°C Yields white crystalline hydrochloride salt

This method is supported by patent literature describing similar amine-ethanol derivatives preparation, emphasizing temperature control during acid addition and solvent removal under reduced pressure to obtain high purity products.

Alternative Reductive Amination Approach

Another approach involves reductive amination of benzodioxol-5-carboxaldehyde with aminoethanol:

  • The aldehyde is reacted with aminoethanol in the presence of a reducing agent such as palladium on carbon with ammonium formate under mild heating (60°C) overnight.
  • The catalyst is removed by filtration, and the product is purified by solvent extraction and crystallization.
  • The hydrochloride salt is then formed by treatment with HCl under controlled conditions.

Reaction Conditions and Optimization

Parameter Typical Range Impact on Yield and Purity
Temperature during substitution 0–25°C Lower temperatures reduce side reactions and decomposition
Solvent choice Ethyl acetate, tetrahydrofuran, toluene Solvent polarity affects solubility and crystallization behavior
Acid addition rate Slow, controlled over 10–60 minutes Prevents overheating and ensures uniform salt formation
Drying temperature 40–55°C under vacuum Removes residual solvents without degrading product

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic substitution Benzodioxol-5-ylmethanol derivative + aminoethanol Controlled temp, ethyl acetate solvent, acidification with HCl Straightforward, scalable Requires careful temperature control
Reductive amination Benzodioxol-5-carboxaldehyde + aminoethanol + Pd/C + ammonium formate Heating at 60°C, catalyst filtration, acidification High selectivity, mild conditions Catalyst handling, longer reaction time
Salt formation Free base + HCl (aqueous or in solvent) Low temp, slow acid addition Stable salt, easy isolation Requires precise control to avoid degradation

Chemical Reactions Analysis

Types of Reactions

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Comparison with Similar Compounds

Table 1: Key Properties of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol Hydrochloride and Analogs

Compound Name (CAS) Molecular Formula Substituents/Modifications Melting Point (°C) Yield (%) Key Characteristics References
Target: this compound (2380-84-9) C₁₀H₁₂ClNO₃ Ethanolamine, benzodioxolylmethyl Not reported Not reported High polarity due to ethanolamine group
2-Amino-1-benzo[1,3]dioxol-5-yl-ethanone hydrochloride (38061-34-6) C₉H₁₀ClNO₃ Ketone group replaces ethanolamine Not reported Not reported Reduced solubility vs. target
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride ~C₁₆H₁₆ClNO₃* Methoxybenzyl group Not reported Not reported Increased lipophilicity
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) C₁₆H₁₀O₄ Coumarin backbone 168–170 32 Fluorescent properties
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14) C₁₇H₁₄O₄ Dimethoxyphenyl vs. benzodioxole 127–129 55 Higher yield vs. benzodioxole analog
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride (1135238-32-2) C₁₉H₂₂ClNO₅ Ethoxy and methoxy groups Not reported Not reported High topological polar surface area (49)
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride C₁₆H₁₇ClFNO₂ Fluorophenyl-ethyl substituent Not reported Not reported Enhanced metabolic stability

*Estimated based on structural analysis.

Impact of Substituents on Physicochemical Properties

  • Ethanolamine vs. Ketone (CAS 38061-34-6): The target compound’s ethanolamine group enhances hydrogen-bonding capacity and aqueous solubility compared to the ketone analog, which has a non-polar carbonyl group .
  • Fluorophenyl Substituent (CAS CTK7C0395): Fluorine’s electronegativity alters electronic distribution, enhancing receptor-binding affinity and resistance to oxidative metabolism .

Biological Activity

2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activities, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H14ClNO3, with a molecular weight of 231.68 g/mol. The compound features a benzo[1,3]dioxole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the benzo[1,3]dioxole structure exhibit significant anticancer properties. A study demonstrated that derivatives of benzo[1,3]dioxole showed promising antitumor activity with IC50 values lower than those of standard drugs like doxorubicin. For example, one derivative had an IC50 of 2.38 µM against HepG2 cells compared to doxorubicin's 7.46 µM .

Table 1: Anticancer Activity of Benzo[1,3]dioxole Derivatives

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

These compounds were shown to induce apoptosis through mechanisms involving the inhibition of EGFR and modulation of mitochondrial apoptosis pathways .

Neuroprotective Effects

In addition to anticancer properties, compounds with similar structures have been investigated for neuroprotective effects. For instance, a derivative was found to inhibit Na v1.1 channels effectively, suggesting potential applications in treating epilepsy .

Table 2: Neuroprotective Activity

CompoundActivity TypeEffectiveness
Compound DNa v1.1 InhibitionHigh (TD50/ED50 = 37.4)

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by affecting proteins such as Bax and Bcl-2.
  • EGFR Inhibition : It inhibits the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation in various cancers.
  • Ion Channel Modulation : The compound's derivatives can modulate ion channels like Na v1.1, which are significant in neuronal excitability and could be targeted for epilepsy treatment .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of a series of benzo[1,3]dioxole derivatives in vivo using tumor-bearing mice models. The results indicated that treatment with these compounds significantly reduced tumor growth compared to untreated controls .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of a benzo[1,3]dioxole derivative in models of induced seizures in mice. The derivative exhibited a high protective index and effectively reduced seizure frequency .

Q & A

Basic: What are the recommended methods for synthesizing 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, in analogous benzodioxole derivatives, refluxing a mixture of the benzodioxole precursor (e.g., 5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol) with reagents like 2-chloro-N-(4-trifluoromethylphenyl)acetamide in acetone, using K₂CO₃ as a base, yields the target compound . To optimize efficiency:

  • Maintain anhydrous conditions to prevent hydrolysis.
  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Use stoichiometric excess of the amine precursor to drive the reaction to completion.
  • Purify via recrystallization or column chromatography to isolate high-purity product .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., observed m/z 384.1993 vs. calculated 384.1958 for related benzodioxole derivatives) .
  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C-NMR to verify substituent positions (e.g., characteristic benzodioxole methylene protons at δ ~4.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column and gradient elution (e.g., 50–220°C temperature ramp, helium carrier gas) .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., C-O-C stretching at ~1242 cm⁻¹ for benzodioxole) .

Basic: What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage: Store in a cool, dry place (<25°C) away from oxidizers. Ensure containers are sealed under inert gas (e.g., nitrogen) to prevent degradation .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
  • First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers design experiments to assess the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Quantify degradation via UV-Vis spectroscopy or HPLC at intervals (e.g., 0, 24, 48 hours). Compare peak areas to determine degradation kinetics .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to monitor mass loss at 25–300°C. Perform differential scanning calorimetry (DSC) to identify melting points and phase transitions .
  • Light Sensitivity: Expose samples to UV light (254 nm) and analyze photodegradation products using LC-MS .

Advanced: What strategies are effective in resolving discrepancies in pharmacological activity data across different studies involving this compound?

Methodological Answer:

  • Batch Consistency: Verify compound purity across studies using HPLC-UV/HRMS to rule out impurities affecting bioactivity .
  • Assay Standardization: Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize results .
  • Dose-Response Curves: Perform nonlinear regression analysis to calculate EC₅₀/IC₅₀ values, ensuring comparable potency metrics .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data, accounting for variables like solvent (DMSO vs. saline) or incubation time .

Advanced: How can the compound's role as a synthetic intermediate be optimized for developing novel acetylcholinesterase inhibitors?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs by modifying the benzodioxole or ethanolamine moieties. Test inhibitory activity using Ellman’s assay with acetylthiocholine substrate .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinity to acetylcholinesterase’s catalytic site (PDB: 1ACJ). Prioritize derivatives with favorable ΔG values .
  • In Vivo Testing: Administer lead compounds to murine models and measure brain cholinesterase activity post-mortem .
  • Metabolic Stability: Assess hepatic microsomal stability to identify candidates with prolonged half-lives .

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